molecular formula C20H15N3O5S2 B2564280 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 865176-34-7

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2564280
CAS No.: 865176-34-7
M. Wt: 441.48
InChI Key: JKENLVVQCPXFRX-XDOYNYLZSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an allyl group, a sulfamoyl group, a benzothiazole group, and a chromene group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and chromene groups would form two fused aromatic rings, which could have interesting electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the degree of conjugation in the molecule, the presence of polar functional groups, and the overall shape of the molecule .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Raval, Naik, and Desai (2012) detailed a microwave-assisted synthesis method for creating derivatives related to our compound of interest. This environmentally friendly procedure resulted in compounds with significant antibacterial and antifungal activities, highlighting the potential of these derivatives in developing new antimicrobial agents Raval, J., Naik, B. N., & Desai, K. R. (2012). A Convenient, Rapid Microwave-Assisted Synthesis of 2-Substituted Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepine-3-Carboxamide Derivatives and Its Antimicrobial Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 187, 255-267.

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives, closely related to the compound , demonstrating their utility as chemosensors for cyanide anions. These compounds showed significant changes in color and fluorescence upon reaction with cyanide, suggesting applications in environmental monitoring and safety Wang, K., et al. (2015). Coumarin benzothiazole derivatives as chemosensors for cyanide anions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 144, 235-242.

Antimicrobial Evaluation of Sulfonamide Derivatives

Darwish et al. (2014) embarked on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, aimed at antimicrobial applications. These compounds, which are structurally related to our compound of interest, showed promising results in in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents Darwish, E., et al. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. International Journal of Molecular Sciences, 15, 1237-1254.

Antimicrobial and Antiproliferative Agents

A study by Abd El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties, including thiazoles and chromenes, similar to our compound of interest. These compounds were evaluated for their cytotoxic activity against human cell lines and antimicrobial activities, revealing some compounds with significant effects, suggesting their potential in medical applications Abd El-Gilil, S. M. (2019). Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. Journal of Molecular Structure.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific studies, it’s hard to say what the safety and hazards of this compound would be. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary tests, it could be further optimized and studied for potential use in various fields .

Properties

IUPAC Name

2-oxo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S2/c1-2-9-23-15-8-7-13(30(21,26)27)11-17(15)29-20(23)22-18(24)14-10-12-5-3-4-6-16(12)28-19(14)25/h2-8,10-11H,1,9H2,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKENLVVQCPXFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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